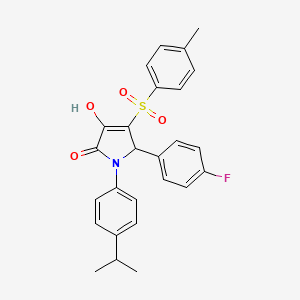

5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as FIT-039, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIT-039 was first synthesized in 2013 by a group of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

科学的研究の応用

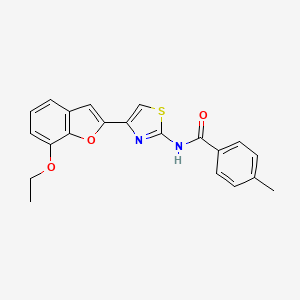

Nitrophenyl Derivatives of Pyrrole 2,5-diamides

Nitrophenyl derivatives of pyrrole 2,5-diamides exhibit interesting structural behavior and anion binding capabilities. The presence of 4-nitrophenyl or 3,5-dinitrophenyl groups appended to the amide positions of these compounds allows for color change signaled deprotonation in the presence of fluoride, showcasing their potential in chemical sensing applications (Camiolo et al., 2003).

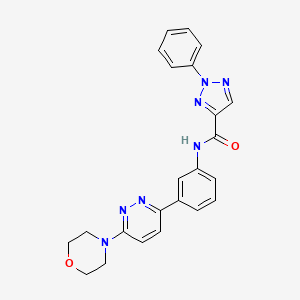

Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showcase significant larvicidal activity. This highlights the compound's potential in biological applications, particularly in pest control and insecticidal research (Gorle et al., 2016).

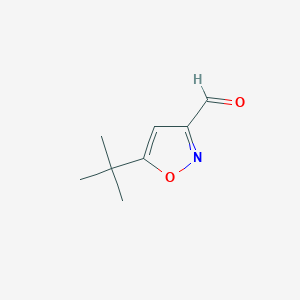

Electrochromic Properties of Soluble Conducting Polymers

Poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) demonstrates significant electrochromic properties, capable of switching colors between yellow and blue upon application of voltage. This material's behavior is crucial for the development of electrochromic devices (ECDs), indicating its importance in materials science and engineering (Arslan et al., 2007).

HMG-CoA Reductase Inhibitors

Structural modifications at the 2- and 5-positions of the pyrrole nucleus in certain derivatives can significantly impact their potency as HMG-CoA reductase inhibitors. This demonstrates the compound's relevance in medicinal chemistry, especially concerning cholesterol biosynthesis and potential applications in treating hypercholesterolemia (Roth et al., 1990).

特性

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO4S/c1-16(2)18-8-12-21(13-9-18)28-23(19-6-10-20(27)11-7-19)25(24(29)26(28)30)33(31,32)22-14-4-17(3)5-15-22/h4-16,23,29H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAWLOAXFHZYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-tosyl-1H-pyrrol-2(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)

![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)

![N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B2775678.png)

![3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2775684.png)

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)